2-Bromo-6-(1-methylpyrazol-4-YL)aniline
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Overview
Description
2-Bromo-6-(1-methylpyrazol-4-YL)aniline is an organic compound that belongs to the class of aromatic amines It features a bromine atom and a 1-methylpyrazol-4-yl group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(1-methylpyrazol-4-YL)aniline typically involves the following steps:
Bromination: The starting material, 2-aminoaniline, undergoes bromination using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane.
Pyrazole Formation: The brominated intermediate is then reacted with 1-methylpyrazole under basic conditions, often using a base like potassium carbonate (K2CO3) in a polar aprotic solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-(1-methylpyrazol-4-YL)aniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The aniline group can be oxidized to form nitroso or nitro derivatives, while reduction can lead to the formation of corresponding amines.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group using palladium catalysts and boron reagents.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in solvents such as ethanol or water.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
Substitution: Formation of azides, thiols, or other substituted derivatives.
Oxidation: Formation of nitroso or nitro compounds.
Reduction: Formation of primary or secondary amines.
Coupling: Formation of biaryl or vinyl derivatives.
Scientific Research Applications
2-Bromo-6-(1-methylpyrazol-4-YL)aniline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: It is employed in the development of advanced materials, such as organic semiconductors and conductive polymers.
Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.
Industrial Chemistry: It is utilized in the synthesis of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-Bromo-6-(1-methylpyrazol-4-YL)aniline depends on its specific application:
Enzyme Inhibition: It may act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access and reducing enzyme activity.
Receptor Binding: It can interact with specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.
Chemical Reactivity: Its bromine atom and aniline group make it reactive towards various nucleophiles and electrophiles, facilitating its use in synthetic transformations.
Comparison with Similar Compounds
2-Bromo-6-(1-methylpyrazol-4-YL)aniline can be compared with other similar compounds:
2-Bromoaniline: Lacks the pyrazole group, making it less versatile in certain synthetic applications.
6-(1-Methylpyrazol-4-YL)aniline: Lacks the bromine atom, reducing its reactivity in substitution and coupling reactions.
2-Chloro-6-(1-methylpyrazol-4-YL)aniline: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and applications.
Properties
IUPAC Name |
2-bromo-6-(1-methylpyrazol-4-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3/c1-14-6-7(5-13-14)8-3-2-4-9(11)10(8)12/h2-6H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOOVPGIVLNKTNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=C(C(=CC=C2)Br)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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